2-amino-N-(quinolin-8-yl)acetamide
Description
Properties
IUPAC Name |
2-amino-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKYJYFSMHPAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CN)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587832-36-8 | |
| Record name | 2-amino-N-(quinolin-8-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-amino-N-(quinolin-8-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminoaryl ketones with α-methylene ketones in the presence of a catalyst such as dodecylphosphonic acid (DPA) under solvent-free conditions or in water . Another method involves conjugating spiropyran chloride with this compound to form multifunctionalized derivatives .
Chemical Reactions Analysis
2-amino-N-(quinolin-8-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions are typically quinoline derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Synthesis
2-amino-N-(quinolin-8-yl)acetamide serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for various chemical modifications, making it an essential component in the development of new compounds with enhanced properties .
Reactivity and Chemical Transformations
The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The ability to modify its structure through these reactions enhances its utility in research applications.
Biological Applications
Antimicrobial and Anticancer Activities
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer signaling pathways, demonstrating potential as therapeutic agents .
Fluorescent Probes for Metal Ions
The compound has been explored as a fluorescent probe for detecting metal ions, particularly zinc. Upon binding with Zn²⁺ ions, it shows a significant increase in fluorescence, indicating its potential application in biosensing and environmental monitoring .
Medical Applications
Therapeutic Potential
Quinoline derivatives, including this compound, are being investigated for their therapeutic potential against diseases such as malaria and cancer. The compound's ability to interact with biological targets positions it as a candidate for drug development .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of related quinoline compounds. For instance, modifications of the quinoline scaffold have been linked to protective effects against oxidative stress in retinal cells, suggesting potential applications in treating neurodegenerative diseases like retinitis pigmentosa .
Material Science Applications
Development of Chemosensors
this compound has been utilized in the development of chemosensors due to its ability to selectively bind metal ions. These sensors can be designed to detect specific ions in biological or environmental samples, enhancing their applicability in analytical chemistry .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-N-(quinolin-5-yl)acetamide | Similar quinoline structure | Antimicrobial and anticancer activities |
| 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Fluoro substitution on quinoline | Potent anticancer activity |
| 8-amidoquinoline derivatives | Amide group addition | Enhanced selectivity for Zn²⁺ detection |
This table illustrates how structural modifications influence both the reactivity and biological efficacy of these compounds.
Case Studies
- Kinase Inhibition Study : A study demonstrated that this compound exhibits dose-dependent inhibition of specific kinases involved in cancer pathways. The compound showed IC values in the low micromolar range, indicating significant potency against these targets.
- Antinociceptive Activity Assessment : The antinociceptive properties were evaluated using an acetic acid-induced writhing test in rats. Compounds derived from this quinoline structure demonstrated efficacy comparable to ibuprofen without causing gastrointestinal damage.
Mechanism of Action
The mechanism of action of 2-amino-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in chemosensor applications, the compound binds selectively to metal ions like zinc, leading to a fluorescence enhancement and visible color change . This interaction is facilitated by the quinoline moiety, which acts as a chelating agent.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinolin-8-yl Acetamide Derivatives
Functional Properties
- Fluorescence: The amino derivative’s fluorescence properties are exploited in metal-ion sensing, where its unbound form (Gly.8AQ) serves as a fluorophore in chemometric analyses . In contrast, trifluoro derivatives exhibit enhanced electron-withdrawing effects, improving catalytic activity in organoboron complexes .
Crystallographic and Structural Insights
- N-(2-Chloro-8-hydroxyquinolin-7-yl)acetamide crystallizes in a monoclinic system (space group P21/n) with detailed cell parameters (a = 8.7570 Å, b = 8.7279 Å), providing a benchmark for structural comparisons .
- The amino derivative’s planar quinoline ring and acetamide group facilitate π-conjugation, critical for energy transfer in fluorescent polymers .
Limitations and Challenges
- This compound faces stability issues in acidic conditions due to its free amine group, requiring careful handling .
- Trifluoro derivatives , while catalytically efficient, involve costly fluorinated reagents, limiting scalability .
Biological Activity
2-amino-N-(quinolin-8-yl)acetamide is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound possesses the following chemical properties:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 201.22 g/mol
- Structure : It features an amino group and a quinoline moiety, which are critical for its biological interactions.
Biological Activities
This compound exhibits several notable biological activities:
1. Fluorescent Properties
The compound acts as a chemosensor, particularly for metal ions such as zinc. Upon binding with these ions, it shows significant changes in fluorescence intensity, which can be utilized for monitoring metal ion concentrations in biological systems .
2. Antioxidant Activity
Research indicates that derivatives of 8-aminoquinoline, including this compound, possess antioxidant properties. In vitro studies demonstrated that these compounds can reduce oxidative stress in photoreceptor-like cells, suggesting their potential application in treating retinal neurodegenerative diseases .
3. Anti-inflammatory Effects
Studies have shown that compounds related to the quinoline structure can suppress the NF-kappaB pathway, which is crucial for inflammatory responses. This suppression was confirmed through high-throughput screening assays that identified these compounds as capable of modulating inflammatory processes at low concentrations (as low as 0.6 µM) .
The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions and its interaction with cellular pathways involved in oxidative stress and inflammation. The chelation of metal ions alters the electronic properties of the compound, enhancing its reactivity and biological effects.
Case Studies
- Oxidative Stress Model : In a study involving 661W photoreceptor-like cells subjected to hydrogen peroxide-induced oxidative damage, pre-treatment with derivatives of this compound significantly reduced reactive oxygen species (ROS) levels and lipid peroxidation markers, indicating cytoprotective effects .
- Inflammatory Response Modulation : A series of N-(quinolin-8-yl)benzenesulfonamides were evaluated for their ability to inhibit NF-kappaB activation. These compounds demonstrated significant anti-inflammatory activity, showcasing the therapeutic potential of quinoline derivatives in managing inflammatory diseases .
Comparative Analysis
The following table summarizes some related compounds and their unique aspects compared to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-amino-N-(quinolin-5-yl)acetamide | Quinoline ring at position 5 | Different regioisomer affecting reactivity |
| N-(quinolin-8-yl)acetamide | Lacks amino group | Less reactive compared to 2-amino derivative |
| 2-bromo-N-(quinolin-8-yl)acetamide | Bromo substituent at position 2 | Useful intermediate for further synthesis |
| N-(pyridin-3-yl)acetamide | Pyridine ring instead of quinoline | Different electronic properties and reactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-N-(quinolin-8-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves reacting 8-aminoquinoline with bromoacetyl bromide in dry dichloromethane at 0°C, followed by neutralization with triethylamine. The reaction is monitored via TLC (CH₂Cl₂ eluent), and the product is purified via phase separation and solvent evaporation. Yield optimization requires strict temperature control and stoichiometric precision .
- Key Data : Reported yields exceed 98% under optimized conditions .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard for resolving bond lengths and dihedral angles. Complementary techniques include H NMR (e.g., δ 10.74 ppm for amide protons) and IR spectroscopy for functional group validation .
- Key Data : Orthorhombic crystal symmetry (space group ) with unit cell parameters Å, Å, Å .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodology : The quinoline-amide moiety acts as a bidentate ligand, coordinating metals via the amide oxygen and quinoline nitrogen. For example, it forms tetracoordinated organoboron polymers via Sonogashira-Hagihara cross-coupling with triphenylboron .
- Key Data : Complexes with Cu(II) exhibit anticancer activity by inducing apoptosis in lung cancer cells via mitochondrial pathways .
Advanced Research Questions
Q. How does this compound function in fluorescent sensing, and what mechanistic insights distinguish its selectivity?
- Methodology : Derivatives like -(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL) act as Cd/Zn sensors. Fluorescence titration and X-ray crystallography reveal a 1:1 metal-ligand stoichiometry. Selectivity arises from distinct mechanisms: photoinduced electron transfer (PET) for Cd vs. internal charge transfer (ICT) for Zn .
- Key Data : Detection limits as low as 10 M in ethanol, with emission maxima shifting from 450 nm (free ligand) to 480 nm (Cd complex) .
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
- Methodology : Discrepancies in cytotoxicity data (e.g., IC values) may stem from assay conditions (e.g., cell line variability, incubation time). Standardization using MTT assays across multiple cell lines (e.g., A549, HeLa) and validation via flow cytometry for apoptosis markers (e.g., caspase-3 activation) are recommended .
- Key Data : Cu(II) complexes of morpholino-substituted derivatives show IC = 12.5 μM in A549 cells, outperforming cisplatin .
Q. How do structural modifications (e.g., alkylation of the amide group) alter the compound’s coordination behavior?
- Methodology : Introducing alkyl groups (e.g., di--propylamino) at the amide nitrogen enhances steric bulk, shifting metal-binding selectivity. Comparative studies using UV-Vis spectroscopy and cyclic voltammetry reveal changes in redox potentials and ligand field strength .
- Key Data : Alkylated derivatives show a 30 nm bathochromic shift in UV-Vis spectra compared to unmodified ligands .
Methodological Challenges and Data Analysis
Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?
- Methodology : Poor solubility in polar solvents complicates crystal growth. Slow vapor diffusion of diethyl ether into DMSO solutions yields diffraction-quality crystals. Multi-scan absorption corrections (e.g., SADABS) mitigate data collection errors .
- Key Data : Crystallographic -factors < 0.04 are achievable with high-resolution datasets ( Å) .
Q. How can computational modeling complement experimental data in studying this compound’s reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict charge distribution and frontier molecular orbitals. Molecular docking (e.g., AutoDock Vina) identifies binding affinities for biological targets like DNA topoisomerase II .
- Key Data : HOMO-LUMO gaps of ~4.2 eV correlate with observed redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
